1-(5-Chloro-2-methoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea
Description
This compound is a urea derivative featuring a 5-chloro-2-methoxyphenyl group attached to one nitrogen of the urea moiety and a 2-(dimethylamino)-2-(thiophen-3-yl)ethyl substituent on the other nitrogen. The dimethylamino group enhances solubility and introduces basicity, which may influence pharmacokinetic properties like absorption and tissue penetration .
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-(dimethylamino)-2-thiophen-3-ylethyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2S/c1-20(2)14(11-6-7-23-10-11)9-18-16(21)19-13-8-12(17)4-5-15(13)22-3/h4-8,10,14H,9H2,1-3H3,(H2,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUMLFREYMXMKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NC1=C(C=CC(=C1)Cl)OC)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea typically involves the reaction of 5-chloro-2-methoxyaniline with an isocyanate derivative. The reaction is usually carried out in the presence of a base such as triethylamine under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is typically subjected to rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and related urea derivatives:
Table 1: Structural and Functional Comparison of Urea Derivatives
Key Comparative Insights:
Heterocyclic Variations: The thiophen-3-yl group in the target compound contrasts with pyridin-4-yl (M64) and pyridin-2-yl (7n), which are more basic due to nitrogen atoms. Thiophene’s lower basicity may reduce off-target interactions with cationic binding pockets but could limit hydrogen-bonding capacity .
Substituent Effects: The 5-chloro-2-methoxyphenyl group is shared with the compound in , suggesting a conserved pharmacophore for targeting specific receptors. The trifluoromethyl group in M64 increases metabolic stability and lipophilicity, which could enhance membrane permeability . Morpholino in M64 provides polarity and hydrogen-bonding sites, whereas the dimethylamino group in the target compound offers greater basicity and solubility .
The target compound’s thiophene moiety may confer distinct binding kinetics compared to M64’s pyridine, but empirical studies are needed . The absence of trifluoromethyl or morpholino groups in the target compound may reduce its metabolic stability compared to M64 but could lower toxicity risks .
Synthetic Considerations :
- The synthesis of M64HCl via HCl treatment in diethyl ether (quantitative yield) suggests scalable methods for similar urea derivatives. The target compound’s thiophene-containing sidechain may require specialized coupling reagents .
Biological Activity
1-(5-Chloro-2-methoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structural features include a chloro-substituted methoxyphenyl group and a dimethylamino-thiophenyl moiety, which contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that urea derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated potent activity against various cancer cell lines. In one study, related thio-ureas exhibited GI50 values (the concentration required to inhibit cell growth by 50%) in the range of 15.1 μM to 28.7 μM against different types of cancer cells including lung and breast cancer lines .
| Cell Line | GI50 (μM) |
|---|---|
| EKVX (Lung Cancer) | 1.7 |
| OVCAR-4 (Ovarian Cancer) | 25.9 |
| MDA-MB-435 (Breast Cancer) | 15.1 |
Antimicrobial Activity
The compound also shows promising antimicrobial activity. Research indicates that urea derivatives can inhibit the growth of various bacterial strains. For example, compounds with similar structures reported minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli ranging from 0.03 to 0.12 μg/mL, demonstrating their potential as effective antimicrobial agents .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| S. aureus | 0.03 - 0.06 |
| E. coli | 0.06 - 0.12 |
The biological activity of this compound is largely attributed to its ability to form hydrogen bonds through its urea functional group, which facilitates interactions with biological targets such as enzymes and receptors involved in disease processes . The presence of the dimethylamino group may enhance lipophilicity, improving cell membrane permeability and bioavailability.
Case Studies
- Antitumor Activity : A study on a series of thio-ureas showed that specific modifications in their structure led to enhanced selectivity and potency against cancer cell lines, suggesting that similar modifications in the target compound could yield favorable results .
- Antimicrobial Efficacy : Another investigation highlighted the antimicrobial properties of thiourea derivatives against a panel of pathogenic bacteria, with significant inhibition observed at low concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
